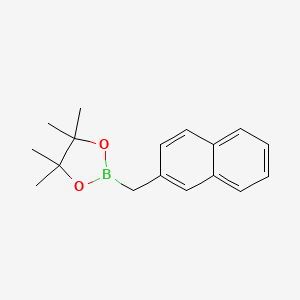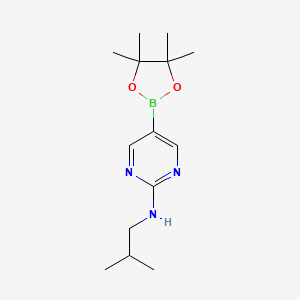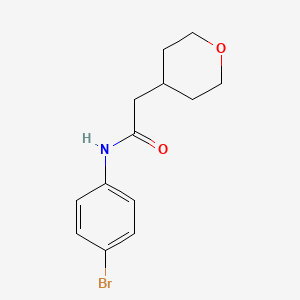![molecular formula C7H2Cl2N4 B1401474 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 1379367-43-7](/img/structure/B1401474.png)
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Descripción general
Descripción
“2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the molecular formula C6H3Cl2N3 . It is related to the class of compounds known as pyrrolopyrimidines, which are characterized by a pyrrolo[2,3-d]pyrimidine moiety .
Synthesis Analysis
The synthesis of “2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” and its derivatives has been reported in various studies . One method involves the use of microwave technique for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” consists of a pyrrolopyrimidine core with two chlorine atoms attached . The compound has a molecular weight of 188.01 g/mol .Physical And Chemical Properties Analysis
“2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” is a solid compound with a density of 1.7±0.1 g/cm3 . It has a boiling point of 306.2±24.0 °C at 760 mmHg and a flash point of 167.7±8.5 °C . The compound has a molar refractivity of 44.5±0.3 cm3 .Aplicaciones Científicas De Investigación
Anticancer Applications
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has been used in the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives for anticancer research . These derivatives have shown promising results in in vitro tests against seven selected human cancer cell lines . Some compounds have shown significant activity towards MCF7 (a breast cancer cell line), HePG2 (a liver cancer cell line), and PACA2 (a pancreatic cancer cell line) .
Molecular Docking Studies
This compound has been used in molecular docking studies to understand its binding affinities against Bcl2 anti-apoptotic protein . This helps in understanding the mechanism of action of these compounds at a molecular level .
Gene Expression Studies
The compound has been used to study the effect on gene expression levels in treated MCF7 cells . It was found that certain genes related to apoptosis and cell cycle regulation were up-regulated or down-regulated upon treatment .
Cell Cycle Arrest Studies
Studies have shown that certain derivatives of this compound can cause cell cycle arrest at the G1/S phase in MCF7 cells . This is a significant finding as it indicates the potential of these compounds to halt the proliferation of cancer cells .
Apoptosis Induction
Some derivatives of this compound have been found to induce apoptotic death of MCF7 cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited for cancer therapy .
Anti-inflammatory Applications
Research developments have shown that pyrimidines, including 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, display a range of pharmacological effects including anti-inflammatory activities . They have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Kinase Inhibitor Development
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a related compound, serves as a scaffold for developing potent kinase inhibitors . These inhibitors are promising candidates for cancer therapy and innovative treatments for inflammatory skin disorders like atopic dermatitis .
Biochemical Reagent
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Safety and Hazards
As with all chemicals, “2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” should be handled with care. It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Always use appropriate personal protective equipment and work in a well-ventilated area when handling this compound .
Mecanismo De Acción
Target of Action
It is known to be used as an intermediate in the synthesis of various compounds, suggesting its potential to interact with a variety of biological targets .
Pharmacokinetics
It is slightly soluble in water and more soluble in organic solvents like dmso, ethyl acetate, and methanol , which may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, it should be stored in a dark place, sealed, and at room temperature to maintain its stability .
Propiedades
IUPAC Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N4/c8-5-4-3(1-10)2-11-6(4)13-7(9)12-5/h2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJZAFFKLILORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Oxazolo[5,4-b]pyridin-2-amine dihydrochloride](/img/structure/B1401392.png)
![(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid](/img/structure/B1401394.png)

![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)
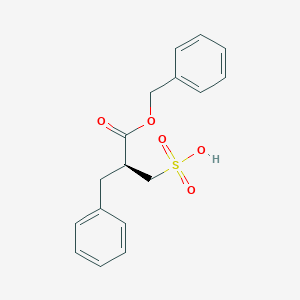
![Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride](/img/structure/B1401398.png)
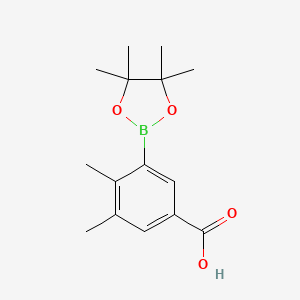
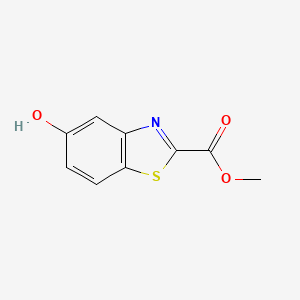
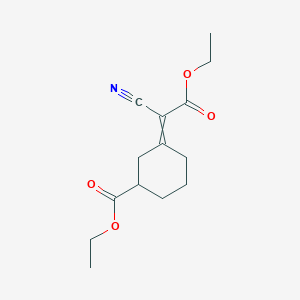
![2H-Dibenzo[e,g]isoindole](/img/structure/B1401405.png)
